N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZYCPAKNNAZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The dimethylated indole is then acylated with cyclopentanone to introduce the cyclopentyl group.
Oxidation: The final step involves the oxidation of the acylated product to form the oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating mixtures (nitric acid and sulfuric acid).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid.
Reduction: Reduced products like N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-aminoacetamide.
Substitution: Substituted indole derivatives with halogen or nitro groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Cancer Treatment
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound exhibit potent anti-proliferative activity.
Case Study: Cytotoxicity Evaluation
A study involving the synthesis and biological evaluation of related indole derivatives demonstrated significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, one derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Table 1: Cytotoxicity Data of Indole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |
| 6a | MCF7 | 15.34 ± 0.95 | Induction of PARP cleavage |
| 7b | HeLa | 12.78 ± 0.88 | Activation of caspase-3 |
Neuroprotection
The compound has also been investigated for its neuroprotective properties. Research indicates that similar indole-based compounds can inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.
Case Study: Enzyme Inhibition
A derivative was tested for its ability to inhibit acetylcholinesterase activity in vitro, revealing promising results that suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 20.5 |
| Compound B | Butyrylcholinesterase | 15.0 |
Antimicrobial Activity
This compound has shown potential antimicrobial properties against various pathogens.
Case Study: Antimicrobial Testing
In preliminary studies, compounds with similar structures demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL.
Table 3: Antimicrobial Activity Data
| Compound ID | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 256 |
| Compound D | S. aureus | 200 |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Adamantane-Substituted Derivatives
Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) exhibit potent anticancer activity. For example, 5r demonstrated an IC50 of 10.56 ± 1.14 µM against HepG2 cells, inducing apoptosis via caspase-8 activation .
- The target compound’s 1,2-dimethylindole may improve metabolic stability over unsubstituted indole cores in adamantane derivatives .
Aromatic N-Substituents
Cyclopropane-Substituted Analogs
Pharmacological Profiles
Anticancer Mechanisms
- Adamantane derivatives (e.g., 5r): Activate caspase-8 and caspase-3, inducing apoptosis in HepG2 cells .
- D-24851 (): A microtubule inhibitor with efficacy against multidrug-resistant tumors, highlighting how structural variations (e.g., pyridinyl and chlorobenzyl groups) shift mechanisms away from apoptosis pathways .
Receptor Targeting
- Fluorinated indol-3-yl-oxoacetamide (): Binds selectively to cannabinoid receptor CB2 (Ki = 6.2 nM), demonstrating that halogenation and fluorination can redirect activity toward neurological targets .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula: C15H20N2O2
- Molecular Weight: 252.34 g/mol
The compound is believed to exert its biological effects through modulation of various signaling pathways. Specifically, it has been studied for its interaction with the Sphingosine 1-phosphate (S1P) receptor, which is implicated in several pathophysiological processes including inflammation, cancer, and autoimmune diseases.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. In a study involving a mouse xenograft model of head and neck cancer, the compound showed notable tumor growth inhibition, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating conditions characterized by excessive inflammation. Preliminary findings suggest that it may reduce cytokine production and inhibit leukocyte migration .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Xenograft Study | Mouse Model of Head and Neck Cancer | Demonstrated significant tumor growth inhibition . |
| Inflammation Model | Rodent Model | Reduced levels of pro-inflammatory cytokines . |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. The compound exhibits good oral bioavailability and favorable metabolic stability, making it suitable for further development as a pharmaceutical agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
